molecular formula C10H22N2 B1468125 1-(2-Ethylbutyl)pyrrolidin-3-amine CAS No. 1248481-01-7

1-(2-Ethylbutyl)pyrrolidin-3-amine

Cat. No.: B1468125
CAS No.: 1248481-01-7
M. Wt: 170.3 g/mol
InChI Key: KCDWFTWCOZFAHM-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)pyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with an ethylbutyl group at the nitrogen atom and an amine group at the third carbon. This compound is part of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Ethylbutyl)pyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further participate in various biochemical pathways . Additionally, this compound has been shown to bind to specific protein receptors, influencing their activity and modulating downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific protein receptors, altering their conformation and activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell signaling pathways and gene expression . These long-term effects may result in changes in cellular behavior and overall cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . For instance, studies have shown that high doses of this compound can cause toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites that can participate in further biochemical reactions . The compound may also interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in distinct cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)pyrrolidin-3-amine can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, leading to the formation of the pyrrolidine ring . Another method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Comparison with Similar Compounds

1-(2-Ethylbutyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-ethylbutyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-9(4-2)7-12-6-5-10(11)8-12/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDWFTWCOZFAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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